

What is Cy3B fluorescent dye

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Compound of Interest

Compound Name: Cy3B

Cat. No.: B15556587

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An In-depth Technical Guide to **Cy3B** Fluorescent Dye

Introduction

Cy3B is a bright, orange-emitting fluorescent dye belonging to the cyanine family of synthetic polymethine dyes.[1][2] It is an improved, structurally rigidified version of the more common Cy3 dye.[3][4][5][6][7][8][9] This conformational locking prevents the cis/trans isomerization that can occur in other cyanine dyes, a process that leads to a loss of fluorescence upon excitation.[1][2][10][11] Consequently, **Cy3B** exhibits significantly increased fluorescence quantum yield and photostability, making it an exceptionally bright and stable fluorophore for biological research.[1][3][4][5][8][9][10][12] It is highly water-soluble and its fluorescence is insensitive to pH over a wide range (pH 4 to 10).[3][4]

Core Properties: Photophysical and Chemical Data

The superior photophysical properties of **Cy3B** make it a preferred choice for demanding fluorescence applications. Key quantitative characteristics are summarized below.

Property	Value	Source(s)
Excitation Maximum (λ_{max})	558 - 560 nm	[1] [3] [4]
Emission Maximum (λ_{em})	570 - 572 nm	[1] [3] [4]
Molar Extinction Coefficient	120,000 - 130,000 $\text{cm}^{-1}\text{M}^{-1}$	[1] [3] [4]
Fluorescence Quantum Yield	~0.57 (57%)	[13]
Molecular Weight (NHS Ester)	657.21 g/mol	[3] [4]
Recommended Excitation	532 nm or 555 nm laser lines	[3] [4]
Common Paired Quencher	Black Hole Quencher 2 (BHQ-2)	[1] [2] [11]
Solubility	Water, DMSO, DMF	[3] [4]

Chemistry of Bioconjugation

Cy3B is available with a variety of reactive groups to enable covalent attachment to biomolecules. The most common form is the N-hydroxysuccinimide (NHS) ester, which is highly effective for labeling primary amines.

- **Amine-Reactive Labeling:** The **Cy3B**-NHS ester is the most popular choice for labeling primary amines ($-\text{NH}_2$) found in proteins (e.g., on lysine residues) and amine-modified oligonucleotides.[\[3\]](#)[\[4\]](#) The reaction is efficient at a slightly alkaline pH (typically 8.0-9.3) and results in a stable amide bond.[\[14\]](#)[\[15\]](#)
- **Thiol-Reactive Labeling:** Maleimide derivatives are available for labeling molecules containing thiol (sulfhydryl) groups, such as cysteine residues in proteins.
- **Click Chemistry:** For highly specific and efficient copper-free conjugation, **Cy3B** is also available in forms like Tetrazine or TCO (trans-cyclooctene), which react with their corresponding partners (e.g., TCO or tetrazine-modified molecules, respectively).[\[5\]](#)[\[8\]](#) This reaction is known for its high yield under mild conditions.[\[5\]](#)[\[8\]](#)

Key Applications in Research and Drug Development

The exceptional brightness and stability of **Cy3B** make it suitable for a wide range of applications where high sensitivity is crucial.

- **Fluorescent Labeling and Imaging:** **Cy3B** is widely used to label antibodies, proteins, and nucleic acids for cellular imaging techniques such as immunocytochemistry and immunohistochemistry.[\[16\]](#)[\[17\]](#) Its bright signal provides high-contrast images.
- **Nucleic Acid Analysis:** It is used to label probes for applications like Fluorescent In-Situ Hybridization (FISH), TaqMan probes for qPCR, Scorpion primers, and Molecular Beacons.[\[1\]](#)[\[2\]](#)[\[16\]](#)
- **Single-Molecule Studies:** The high photostability of **Cy3B** is a significant advantage in single-molecule detection and FRET (Förster Resonance Energy Transfer) studies, where the dye must survive prolonged laser excitation.[\[10\]](#)
- **Microarrays:** The dye is a common choice for labeling samples in DNA microarray analysis.[\[17\]](#)

Experimental Protocols

Protocol: Labeling IgG Antibodies with Cy3B-NHS Ester

This protocol provides a general procedure for conjugating **Cy3B**-NHS ester to Immunoglobulin G (IgG) antibodies. The goal is to achieve an optimal Dye-to-Protein (D/P) ratio for maximum fluorescence.

1. Materials Required:

- IgG antibody solution (must be free of amine-containing stabilizers like Tris, BSA, or gelatin).[\[14\]](#)[\[18\]](#)
- **Cy3B**-NHS Ester.[\[3\]](#)[\[4\]](#)
- Reaction Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate, pH 8.3-9.3.[\[14\]](#)[\[15\]](#)[\[18\]](#)

- Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).[14]
- Purification Column: Gel filtration column (e.g., Sephadex G-25) or spin desalting column.
[14][19][20]
- Elution Buffer: 1X Phosphate-Buffered Saline (PBS), pH ~7.4.

2. Procedure:

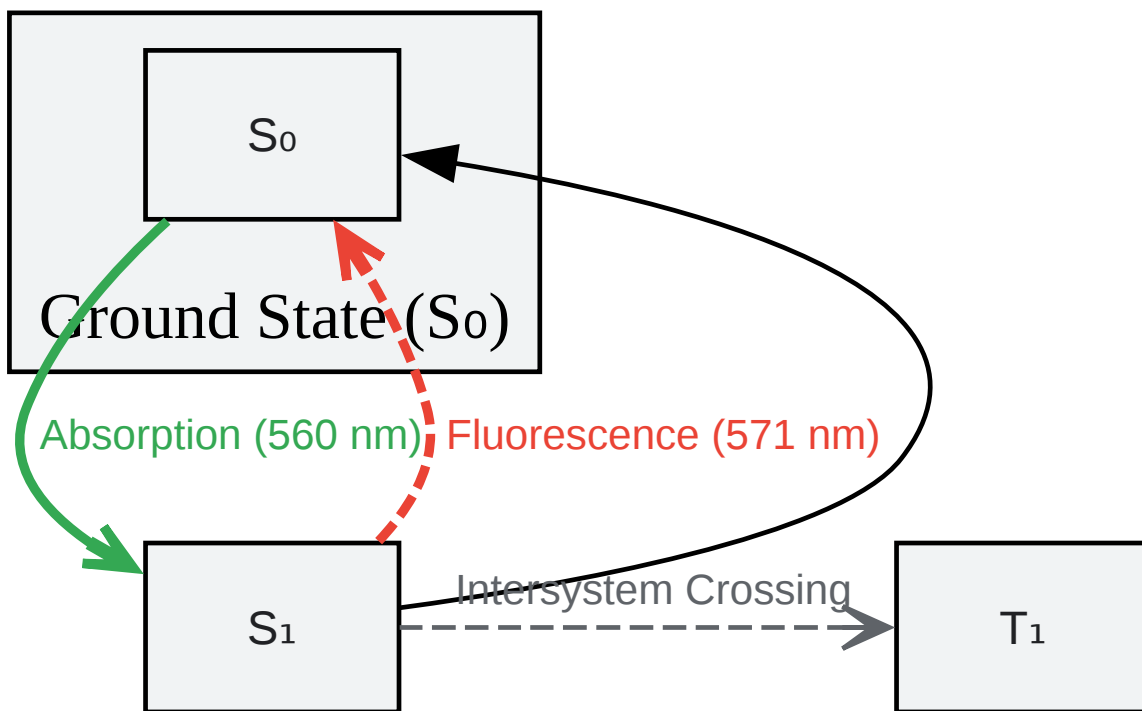
- Prepare Antibody Solution:
 - Adjust the concentration of the antibody to 2-10 mg/mL in the reaction buffer.[15][18][20] A higher protein concentration generally increases labeling efficiency.[15][18]
 - If the antibody is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against PBS first, and then the buffer must be exchanged for the reaction buffer.
- Prepare Dye Stock Solution:
 - Allow the vial of **Cy3B**-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.
 - Dissolve the **Cy3B**-NHS ester in anhydrous DMSO or DMF to a final concentration of 1-10 mg/mL.[14][19] This solution should be used immediately.[15]
- Labeling Reaction:
 - Add the calculated amount of dye stock solution to the antibody solution while gently stirring. The optimal molar ratio of dye to antibody often needs to be determined experimentally, but a starting point of a 5:1 to 15:1 molar excess of dye is common.[15][19]
 - Protect the reaction mixture from light by wrapping the vial in aluminum foil.
 - Incubate at room temperature for 60 minutes with gentle stirring or rocking.[14][15][19]
- Purification of the Conjugate:

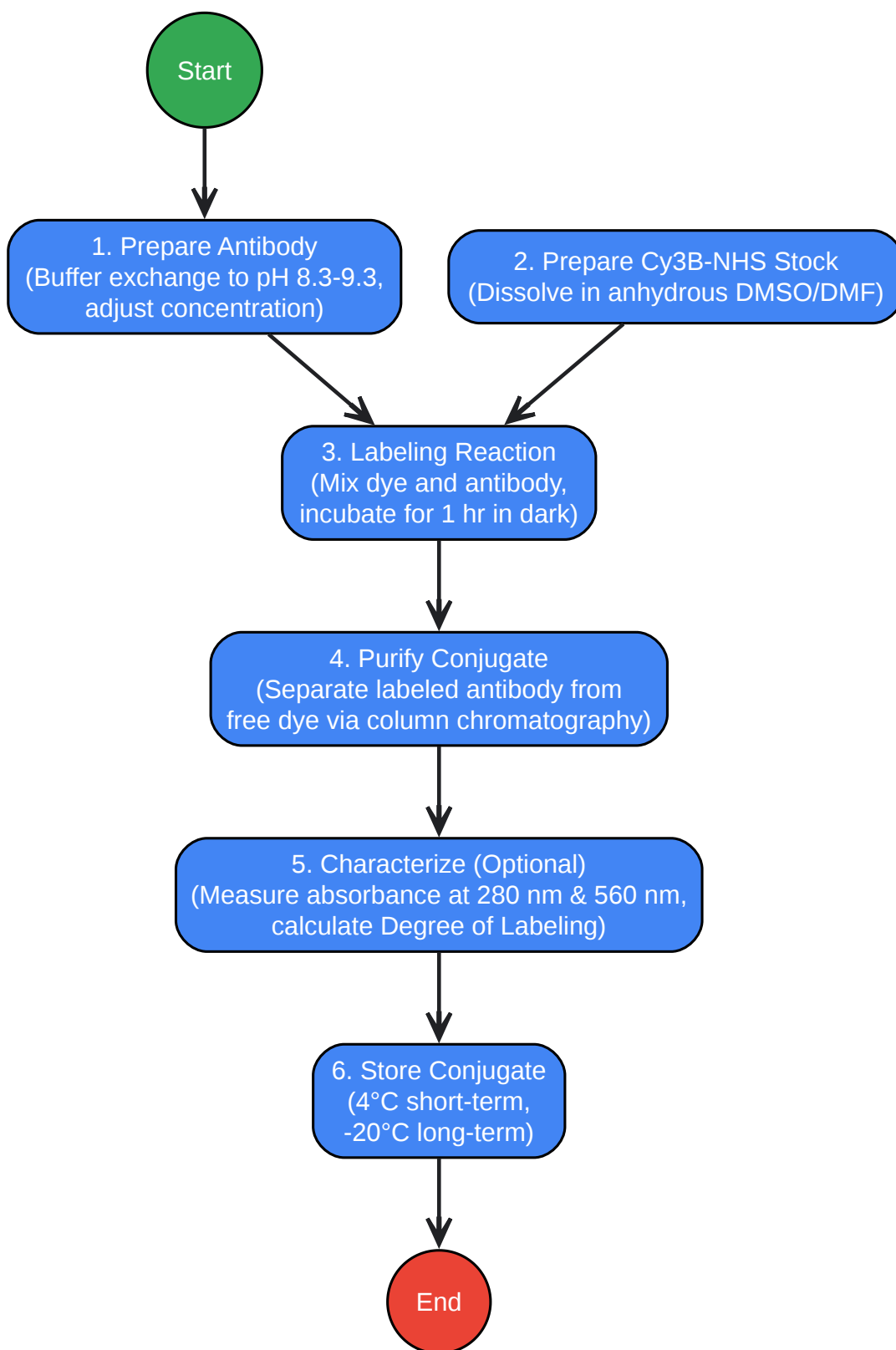
- Separate the labeled antibody from the unreacted free dye using a pre-equilibrated gel filtration or spin desalting column.[\[14\]](#)[\[19\]](#)
- Elute the conjugate with PBS buffer. The labeled antibody will typically elute first as a colored band, followed by the smaller, unreacted dye molecules.
- Collect the fractions containing the labeled protein.
- Characterization (Optional but Recommended):
 - Determine the protein concentration and the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~560 nm (for **Cy3B**).
- Storage:
 - Store the purified conjugate at 4°C for short-term use or at -20°C for long-term storage.
[\[14\]](#) Adding a stabilizer like BSA can be done at this stage if desired.[\[14\]](#)

Visualizations

Photophysical Mechanism of Cy3B

The fluorescence of **Cy3B** can be described by a Jablonski diagram, which illustrates the electronic transitions that occur after the molecule absorbs light. Upon excitation by a photon (typically from a 532 nm or 555 nm laser), the molecule is promoted from its electronic ground state (S_0) to an excited singlet state (S_1). After a very brief period in the excited state, it relaxes back to the ground state, emitting a photon of longer wavelength (~571 nm) in a process called fluorescence. The rigid structure of **Cy3B** minimizes non-radiative decay pathways, leading to its high quantum yield.





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References

- 1. Cy3B Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 2. genelink.com [genelink.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Cy3B Tetrazine | AAT Bioquest [aatbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cy3B TCO | AAT Bioquest [aatbio.com]
- 9. Cy3B: improving the performance of cyanine dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A highly fluorescent DNA toolkit: synthesis and properties of oligonucleotides containing new Cy3, Cy5 and Cy3B monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. metabion.com [metabion.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. NHS ester protocol for labeling proteins [abberior.rocks]
- 15. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. probes.bocsci.com [probes.bocsci.com]
- 18. biotium.com [biotium.com]
- 19. docs.aatbio.com [docs.aatbio.com]
- 20. broadpharm.com [broadpharm.com]
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